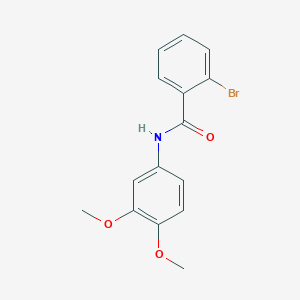

2-bromo-N-(3,4-dimethoxyphenyl)benzamide

Description

2-Bromo-N-(3,4-dimethoxyphenyl)benzamide is a benzamide derivative characterized by a bromine substituent at the ortho position of the benzoyl ring and a 3,4-dimethoxyphenyl group attached to the amide nitrogen. Its molecular formula is C₁₅H₁₃BrNO₃, with a molecular weight of 335.18 g/mol.

Properties

IUPAC Name |

2-bromo-N-(3,4-dimethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3/c1-19-13-8-7-10(9-14(13)20-2)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGOWJSOCHLLKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3,4-dimethoxyphenyl)benzamide typically involves the bromination of N-(3,4-dimethoxyphenyl)benzamide. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity. Continuous flow reactors might be employed to enhance efficiency and safety in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate or sodium hydride.

Coupling Reactions: Often require palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-substituted benzamide, while coupling reactions would result in biaryl or diaryl compounds .

Scientific Research Applications

2-bromo-N-(3,4-dimethoxyphenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antiviral agents.

Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a tool compound in biochemical assays to study enzyme inhibition and receptor binding

Mechanism of Action

The mechanism of action of 2-bromo-N-(3,4-dimethoxyphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, or differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine and Methoxy Substitution

4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C10)

- Structural difference : Bromine at the para position and methoxy groups at 3,5-positions.

- Physicochemical properties :

- Biological activity : Exhibits anti-inflammatory and spasmolytic effects due to altered electronic distribution .

2-Bromo-N-(3,4-dimethylphenyl)benzamide

Functional Group Variations

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structural difference : Ethyl linker instead of direct amide bond.

- Synthesis : Reacting benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .

- Biological activity : Lower spasmolytic potency compared to brominated analogs, highlighting the importance of bromine for activity .

2-Bromo-N-(3-{(1E)-3-oxo-3-[(3,4-dimethoxyphenyl)amino]prop-1-en-1-yl}phenyl)-acrylamide (4m)

Heterocyclic and Sulfur-Containing Analogs

4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

- Structural difference: Thienopyrazole heterocycle.

- Physicochemical properties :

2-Bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Data Tables

Table 1: Physicochemical Comparison

Q & A

Q. What are the common synthetic routes for 2-bromo-N-(3,4-dimethoxyphenyl)benzamide, and how can yield be optimized?

- Methodological Answer : The synthesis typically involves coupling 2-bromobenzoic acid derivatives with 3,4-dimethoxyaniline via amide bond formation. Key steps include:

- Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or coupling agents (e.g., HATU, EDC) .

- Reaction with the amine under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or DMF .

- Optimization Strategies :

- Temperature Control : Maintaining 0–5°C during coupling minimizes side reactions.

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .

Table 1 : Example Reaction Conditions and Yields

| Reagent System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| SOCl₂ + DMF | DCM | 0–25°C | 65–75 |

| EDC/HOBt | DMF | RT | 70–85 |

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identifies methoxy groups (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–8.0 ppm) .

- ¹³C NMR : Confirms carbonyl (δ ~165 ppm) and bromine-substituted carbons (δ ~120–130 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 350.04) .

- X-ray Crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., 66.4° in similar bromophenyl acetamides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from assay variability or impurity profiles. Strategies include:

- Reproducibility Checks :

- Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

- Validate purity via HPLC (>98%) and elemental analysis (e.g., C: 54.83%, H: 3.62%) .

- Mechanistic Studies :

- Use biochemical probes (e.g., folate pathway inhibitors) to test hypothesized antibacterial mechanisms .

- Conduct enzyme inhibition assays (e.g., MAO-A/B for neuroactivity) with positive/negative controls .

Q. What strategies enhance the pharmacological profile of this compound derivatives?

- Methodological Answer :

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -F, -NO₂) to improve metabolic stability .

- Replace methoxy groups with sulfonamides for enhanced solubility and target binding .

- SAR Studies :

- Compare analogs (e.g., 2-chloro vs. 2-bromo substitutions) in cytotoxicity assays (IC₅₀ values) .

- In Silico Modeling :

- Perform docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like dihydrofolate reductase .

Q. How does environmental stability impact experimental design for this compound?

- Methodological Answer :

- Stability Assessment :

- Thermal Stability : TGA/DSC analysis (decomposition >200°C) ensures compatibility with high-temperature reactions .

- Photostability : UV-Vis spectroscopy under light exposure (λ = 254 nm) detects degradation products .

- Storage Recommendations :

- Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data in cross-coupling reactions?

- Methodological Answer : Discrepancies may stem from catalyst systems or halogen reactivity. Approaches include:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for Suzuki-Miyaura coupling efficiency .

- Control Experiments :

- Use model substrates (e.g., 4-bromotoluene) to isolate variables .

- Monitor reaction progress via TLC/GC-MS to identify intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.